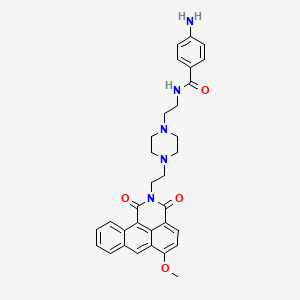

Azonafide-PEABA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H33N5O4 |

|---|---|

Molecular Weight |

551.6 g/mol |

IUPAC Name |

4-amino-N-[2-[4-[2-(10-methoxy-14,16-dioxo-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaen-15-yl)ethyl]piperazin-1-yl]ethyl]benzamide |

InChI |

InChI=1S/C32H33N5O4/c1-41-27-11-10-25-28-26(27)20-22-4-2-3-5-24(22)29(28)32(40)37(31(25)39)19-18-36-16-14-35(15-17-36)13-12-34-30(38)21-6-8-23(33)9-7-21/h2-11,20H,12-19,33H2,1H3,(H,34,38) |

InChI Key |

HKWSBFJHMXFGKD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C2C3=C(C4=CC=CC=C4C=C13)C(=O)N(C2=O)CCN5CCN(CC5)CCNC(=O)C6=CC=C(C=C6)N |

Origin of Product |

United States |

Foundational & Exploratory

a

An in-depth technical guide or whitepaper on the topic of "a" cannot be generated as the subject is too broad. To create a valuable resource for researchers, scientists, and drug development professionals, a more specific topic is required.

For example, a specific topic could be:

-

"The role of Protein Kinase B (Akt) in apoptosis and cancer therapy"

-

"The application of CRISPR-Cas9 technology in the development of novel antibiotics"

-

"The molecular mechanisms of Alzheimer's disease and emerging therapeutic strategies"

Once a specific topic is provided, a detailed technical guide can be developed, including:

-

Structured data tables summarizing key quantitative data.

-

Detailed experimental protocols for relevant methodologies.

-

Signaling pathway and workflow diagrams created using Graphviz (DOT language) to visualize complex relationships.

Please provide a more specific topic to proceed with the creation of the in-depth technical guide.

An In-Depth Technical Guide to Topoisomerase II Inhibition by Azonafide-Class Compounds

A Foreword on Azonafide-PEABA: This technical guide focuses on the inhibition of Topoisomerase II by the azonafide class of compounds. The specific derivative, this compound, is a defined chemical entity, however, as of the latest literature review, detailed public data on its specific biological activity, quantitative inhibitory concentrations, and precise experimental protocols are not available. Therefore, this guide will utilize comprehensive data from closely related and well-studied members of the azonafide series, namely amonafide and ethonafide, as exemplary models to detail the mechanism of action, experimental validation, and cellular consequences of this class of Topoisomerase II inhibitors. The principles, protocols, and pathways described herein are expected to be highly relevant for the study of this compound.

Executive Summary

The azonafides are a series of synthetic, anthracene-based DNA intercalators that exhibit potent antitumor activity. Their primary mechanism of action is the inhibition of Topoisomerase II, a critical nuclear enzyme responsible for managing DNA topology during replication, transcription, and chromosome segregation. Unlike catalytic inhibitors, azonafides act as "poisons," stabilizing the transient covalent complex between Topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked double-strand breaks. These DNA lesions trigger a cascade of cellular responses, including cell cycle arrest and apoptosis, which ultimately contribute to the cytotoxic effects of these compounds against cancer cells. This guide provides a detailed overview of the mechanism of action, quantitative data on the inhibitory effects, and key experimental protocols for characterizing the interaction between azonafide-class compounds and Topoisomerase II.

Mechanism of Action: Topoisomerase II Poisoning

Azonafides, including amonafide and its derivatives like ethonafide, function as Topoisomerase II poisons. The catalytic cycle of Topoisomerase II involves the creation of a transient double-strand break in one DNA duplex to allow for the passage of another, thereby resolving DNA tangles and supercoils. This process involves the formation of a temporary covalent bond between tyrosine residues in the enzyme and the 5'-phosphate ends of the cleaved DNA, known as the "cleavable complex."

Azonafides intercalate into the DNA and stabilize this cleavable complex.[1][2] This action effectively traps the enzyme on the DNA, preventing the re-ligation of the broken DNA strands.[1] The accumulation of these stabilized cleavable complexes results in protein-linked DNA double-strand breaks, which are highly cytotoxic lesions.[3]

Signaling Pathways Activated by Azonafide-Induced DNA Damage

The formation of double-strand breaks triggers the DNA Damage Response (DDR) pathway. This signaling cascade is initiated by sensor proteins that recognize the DNA lesions, leading to the activation of transducer kinases, primarily ATM (Ataxia-Telangiectasia Mutated). Activated ATM then phosphorylates a multitude of downstream effector proteins that orchestrate the cellular response to the damage. Key consequences of this pathway activation include:

-

Cell Cycle Arrest: A critical outcome is the activation of cell cycle checkpoints, particularly the G2/M checkpoint, to prevent cells with damaged DNA from entering mitosis.[1] This provides time for the cell to attempt DNA repair.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathway can trigger programmed cell death (apoptosis). This is often mediated by the activation of pro-apoptotic proteins like caspases.

Azonafide-induced cytotoxicity signaling pathway.

Quantitative Data on Azonafide Activity

The cytotoxic and Topoisomerase II inhibitory activities of azonafide-class compounds have been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of these compounds.

Table 1: Cytotoxicity of Ethonafide in Human Prostate Cancer Cell Lines

| Cell Line | IC50 (nM) at 72 hours |

| DU-145 | 40 |

| PC-3 | 86 |

| LNCaP | 98 |

Data sourced from a study on ethonafide's activity in prostate cancer cells, where cytotoxicity was assessed using an MTT assay.

Table 2: Cytotoxicity of Amonafide Analogs in Lung and Colon Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

| Amonafide (Standard) | Lung Cancer | 5.459 |

| Amonafide (Standard) | Colon Cancer | 7.762 |

| Naphthalimide-benzothiazole derivative 30 | Lung Cancer | 4.074 |

| Naphthalimide-benzothiazole derivative 30 | Colon Cancer | 3.715 |

| Naphthalimide-benzothiazole derivative 31 | Lung Cancer | 3.890 |

| Naphthalimide-benzothiazole derivative 31 | Colon Cancer | 3.467 |

This table presents comparative data for amonafide and more potent derivatives against lung and colon cancer cell lines.

Key Experimental Protocols

The characterization of azonafide-class compounds as Topoisomerase II inhibitors involves several key in vitro and cell-based assays.

Topoisomerase II-Mediated DNA Cleavage Assay

This in vitro assay directly measures the ability of a compound to stabilize the cleavable complex, resulting in the cleavage of plasmid DNA.

Principle: Purified Topoisomerase II is incubated with supercoiled plasmid DNA (e.g., pBR322) in the presence of the test compound. The stabilization of the cleavable complex leads to the conversion of supercoiled DNA into linear DNA. The different DNA topoisomers are then separated by agarose gel electrophoresis and visualized.

Detailed Methodology:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a 20 µL reaction mixture containing:

-

4 µL of 5X Topoisomerase II assay buffer (e.g., 50 mM Tris-HCl, pH 7.9, 500 mM KCl, 25 mM MgCl2, 0.5 mM EDTA, 12.5% glycerol).

-

Supercoiled pBR322 plasmid DNA to a final concentration of 5-10 nM.

-

Varying concentrations of the azonafide compound (or DMSO as a vehicle control).

-

Nuclease-free water to adjust the volume.

-

-

Enzyme Addition: Initiate the reaction by adding purified human Topoisomerase IIα to a final concentration of approximately 200 nM.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow for the formation of the cleavable complex.

-

Termination: Stop the reaction by adding 2 µL of 5% Sodium Dodecyl Sulfate (SDS) to denature the enzyme.

-

Protein Digestion: Add 2 µL of 0.8 mg/mL Proteinase K and incubate at 45°C for 30-45 minutes to digest the Topoisomerase II that is covalently bound to the cleaved DNA.

-

Electrophoresis: Add agarose gel loading buffer to the samples and load them onto a 1% agarose gel containing ethidium bromide (or another DNA stain).

-

Visualization: Run the gel to separate the supercoiled, nicked, and linear DNA forms. Visualize the DNA bands under UV light. An increase in the linear DNA band with increasing drug concentration indicates stabilization of the cleavable complex.

DNA Cleavage Assay Workflow.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of azonafide compounds on cancer cell lines by measuring metabolic activity.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells. The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The next day, treat the cells with a range of concentrations of the azonafide compound. Include a vehicle control (DMSO) and a no-cell control (media only).

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT Cell Viability Assay Workflow.

Conclusion

The azonafide class of compounds represents a potent group of Topoisomerase II inhibitors with significant potential in oncology. By acting as Topoisomerase II poisons, they induce durable DNA double-strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for the characterization of these compounds, including the specific derivative this compound. Further investigation into the precise quantitative effects and potential therapeutic applications of this compound is warranted and can be effectively guided by the methodologies and mechanistic understanding presented herein.

References

In-Depth Technical Guide on the Cytotoxicity of Azonafide Analogs in Human Cancer Cell Lines

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the cytotoxic effects of azonafide and its analogs on human cancer cell lines. Due to the limited public information on the specific conjugate "Azonafide-PEABA," this document focuses on the broader class of azonafide compounds, which share a common mechanistic framework. The information presented herein is compiled from preclinical studies and is intended to serve as a foundational resource for research and development in the field of oncology.

Core Mechanism of Action

Azonafide and its parent compound, amonafide, are synthetic naphthalimide derivatives that exhibit potent anti-neoplastic activity. Their primary mode of action involves a dual attack on DNA integrity, leading to cell cycle arrest and apoptosis.[1] The core mechanisms are:

-

DNA Intercalation: The planar aromatic structure of these compounds allows them to insert between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with critical cellular processes such as DNA replication and transcription.[1]

-

Topoisomerase II Inhibition: Azonafides act as Topoisomerase II (Topo II) "poisons." They stabilize the covalent complex formed between Topo II and DNA, which prevents the re-ligation of double-strand breaks generated by the enzyme during its catalytic cycle.[1][2] The accumulation of these DNA double-strand breaks triggers a DNA damage response, ultimately leading to programmed cell death (apoptosis).[3]

Quantitative Cytotoxicity Data

The cytotoxic potential of various azonafide analogs has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values are summarized below. These values represent the concentration of the compound required to inhibit cell growth by 50% or kill 50% of the cells, respectively.

| Compound | Cell Line(s) | Assay Type | IC50 / LC50 (µM) | Reference |

| AMP-1 (Unsubstituted Azonafide) | NCI 56-cell line panel (mean) | Not Specified | LC50: 10-5.53 M (~0.295) | |

| Melanoma (selective) | Not Specified | LC50: 10-6.22 M (~0.060) | ||

| AMP-53 (6-ethoxy azonafide) | NCI 56-cell line panel (mean) | Not Specified | LC50: 10-5.53 M (~0.295) | |

| Non-small cell lung cancer (selective) | Not Specified | LC50: 10-5.91 M (~0.123) | ||

| Renal cell carcinoma (selective) | Not Specified | LC50: 10-5.84 M (~0.145) | ||

| Breast cancer | Colony-forming assay | IC50: 0.09 µg/mL | ||

| Lung cancer | Colony-forming assay | IC50: 0.06 µg/mL | ||

| Renal cell carcinomas | Colony-forming assay | IC50: 0.06 µg/mL | ||

| Multiple myeloma | Colony-forming assay | IC50: 0.03 µg/mL | ||

| Ethonafide | Human prostate cancer cell lines | Not Specified | Nanomolar concentrations | |

| Xanafide | MCF-7 (ER+/p53 wild-type) | Total Growth Inhibition (TGI) | More potent than gemcitabine, vinorelbine, doxorubicin | |

| MDA-MB-231 | Total Growth Inhibition (TGI) | Similar to SKBR-3 | ||

| SKBR-3 | Total Growth Inhibition (TGI) | Similar to MDA-MB-231 | ||

| T47D (ER+/p53 mutated) | Total Growth Inhibition (TGI) | No response |

Experimental Protocols

The following are generalized protocols for key experiments used to assess the cytotoxicity of azonafide analogs.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of viable cells to determine the IC50 value of a compound.

a. Materials:

-

Human cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Azonafide analog stock solution (e.g., in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

b. Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Preparation and Treatment: Prepare serial dilutions of the azonafide analog in complete culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%). Remove the overnight medium from the cells and add the prepared drug dilutions. Include untreated and vehicle-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay quantifies the induction of apoptosis.

a. Materials:

-

Human cancer cell lines

-

6-well plates

-

Azonafide analog

-

Annexin V-FITC/PI staining kit

-

Binding buffer

-

Flow cytometer

b. Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the azonafide analog at desired concentrations (e.g., 1x and 2x IC50) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer.

-

Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable (Annexin V negative, PI negative).

Visualizations

Signaling Pathway of Azonafide-Induced Apoptosis

Caption: Mechanism of Azonafide-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining IC50 values.

References

Azonafide Analogs: A Technical Overview for Application in Multidrug-Resistant (MDR) Tumors

Disclaimer: This document provides a technical overview of the azonafide class of compounds for researchers, scientists, and drug development professionals. Direct data for a specific compound named "Azonafide-PEABA" is not available in the public domain at the time of this writing. The information presented herein is a synthesis of available preclinical data for closely related azonafide analogs and is intended to serve as a general guide. "PEABA" likely refers to a 4-(2-aminoethyl)benzoic acid linker, suggesting "this compound" may be a derivative designed for conjugation, potentially in an antibody-drug conjugate (ADC) context.

Core Concepts

Azonafides are a series of synthetic, anthracene-based DNA intercalators that have demonstrated significant antitumor activity.[1] A key characteristic of this class of compounds is their efficacy against tumor cell lines that exhibit a multidrug-resistant (MDR) phenotype.[1] The core mechanism of action is believed to be their ability to insert between the base pairs of DNA, thereby interfering with critical cellular processes such as DNA replication and transcription, ultimately leading to cell death. Unlike many other chemotherapeutic agents, their activity does not appear to be diminished by the overexpression of P-glycoprotein (P-gp), a common mechanism of multidrug resistance.[2][3]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo antitumor activity of representative azonafide analogs from preclinical studies.

Table 1: In Vitro Cytotoxicity of Azonafide Analogs

| Compound | Cancer Type | Assay | Metric | Value | Reference |

| AMP-1 (unsubstituted azonafide) | NCI-60 Panel (overall) | Cell Viability | LC50 | 10-5.53 M | [1] |

| AMP-1 (unsubstituted azonafide) | Melanoma | Cell Viability | LC50 | 10-6.22 M | |

| AMP-53 (6-ethoxy analog) | NCI-60 Panel (overall) | Cell Viability | LC50 | 10-5.53 M | |

| AMP-53 (6-ethoxy analog) | Non-small cell lung cancer | Cell Viability | LC50 | 10-5.91 M | |

| AMP-53 (6-ethoxy analog) | Renal cell carcinoma | Cell Viability | LC50 | 10-5.84 M | |

| AMP-53 (6-ethoxy analog) | Breast cancer (freshly isolated) | Colony-forming | IC50 | 0.09 µg/ml | |

| AMP-53 (6-ethoxy analog) | Lung cancer (freshly isolated) | Colony-forming | IC50 | 0.06 µg/ml | |

| AMP-53 (6-ethoxy analog) | Renal cell carcinoma (freshly isolated) | Colony-forming | IC50 | 0.06 µg/ml | |

| AMP-53 (6-ethoxy analog) | Multiple myeloma (freshly isolated) | Colony-forming | IC50 | 0.03 µg/ml |

Table 2: In Vivo Efficacy of Azonafide Analogs

| Compound | Animal Model | Tumor Model | Metric | Value | Reference |

| AMP-1 | B6CF31 mice | Mammary 16C breast cancer | Efficacy | Superior to amonafide | |

| AMP-53 | C57/bl mice | Lewis lung cancer | T/C (%) | 30% | |

| AMP-53 | SCID mice | HL-60 leukemia xenograft | T/C (%) | 39% | |

| AMP-53 | SCID mice | MCF-7 breast cancer xenograft | T/C (%) | 39% | |

| AMP-53 | SCID mice | A549 non-small cell lung cancer xenograft | T/C (%) | 37% |

Experimental Protocols

Detailed experimental protocols for a specific "this compound" are not available. However, based on studies of related azonafide and amonafide analogs, the following methodologies are representative of the key experiments conducted to evaluate these compounds.

In Vitro Cytotoxicity Assays (e.g., NCI-60 Screen)

-

Cell Lines: A panel of 60 human tumor cell lines representing various cancer types (e.g., leukemia, melanoma, lung, colon, kidney, ovarian, breast, prostate, and central nervous system cancers).

-

Drug Preparation: The azonafide analog is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations in culture medium.

-

Cell Plating: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.

-

Drug Exposure: The cells are incubated with various concentrations of the drug for a specified period (e.g., 48 hours).

-

Endpoint Measurement: Cell viability is assessed using a colorimetric assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content as an indicator of cell mass.

-

Data Analysis: The optical density readings are used to calculate the percentage of cell growth inhibition. The LC50 (concentration causing 50% cell kill) or IC50 (concentration causing 50% inhibition of growth) is determined from the dose-response curves.

Colony-Forming Assays in Soft Agar

-

Tumor Samples: Freshly isolated human tumor specimens are obtained and processed to create single-cell suspensions.

-

Assay Setup: A bilayer soft agar system is prepared in 6-well plates, with a bottom layer of agar and a top layer containing the tumor cells and the drug at various concentrations.

-

Incubation: Plates are incubated under standard cell culture conditions (37°C, 5% CO2) for a period that allows for colony formation (typically 14-21 days).

-

Colony Staining and Counting: Colonies are stained (e.g., with p-iodonitrotetrazolium violet) and counted.

-

Data Analysis: The number of colonies in the drug-treated wells is compared to the control wells to determine the IC50 (concentration that inhibits colony formation by 50%).

In Vivo Antitumor Efficacy in Xenograft Models

-

Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor xenografts.

-

Tumor Implantation: Human tumor cells are injected subcutaneously into the flank of the mice.

-

Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The azonafide analog is administered via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study is terminated when the tumors in the control group reach a predetermined size. The antitumor efficacy is often expressed as the T/C ratio (median tumor volume of the treated group / median tumor volume of the control group) x 100%. A lower T/C value indicates greater antitumor activity.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for azonafides is DNA intercalation. This direct interaction with DNA is thought to disrupt the function of enzymes involved in DNA processing, such as topoisomerases. The parent compound, amonafide, is a known topoisomerase II inhibitor. By stabilizing the DNA-topoisomerase II complex, these drugs lead to double-strand breaks in the DNA, which, if not repaired, trigger apoptotic cell death.

A crucial feature of azonafides is their ability to bypass P-gp-mediated efflux, a major driver of multidrug resistance. This suggests that they are poor substrates for this efflux pump, allowing them to accumulate in resistant cancer cells to cytotoxic concentrations.

Caption: Proposed mechanism of action for azonafide analogs in MDR cancer cells.

Experimental Workflow Visualization

The following diagram illustrates a typical preclinical workflow for evaluating a novel azonafide analog against MDR tumors.

Caption: Preclinical evaluation workflow for azonafide analogs in MDR tumors.

Conclusion

The azonafide class of compounds represents a promising avenue for the development of novel therapeutics for multidrug-resistant cancers. Their ability to circumvent P-gp-mediated efflux and their potent cytotoxic activity through DNA intercalation warrant further investigation. While specific data on "this compound" is not yet publicly available, the general characteristics of the azonafide family suggest that this derivative may possess similar and potentially enhanced properties, particularly if the "PEABA" moiety is utilized for targeted delivery strategies such as antibody-drug conjugates. Further research is necessary to elucidate the specific pharmacological profile of this compound and its potential clinical utility.

References

Navigating the Unknown: A Technical Guide to Determining the Solubility and Stability of Novel Compounds in DMSO, with Azonafide-PEABA as a Case Study

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature, patents, and technical databases yielded no specific quantitative data on the solubility or stability of Azonafide-PEABA in dimethyl sulfoxide (DMSO). This compound appears to be a novel or not widely documented compound. Therefore, this document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the established methodologies to determine these critical parameters for a new chemical entity, using the query for this compound as a representative case.

This guide provides a framework of experimental protocols, data presentation strategies, and an understanding of the underlying principles governing the behavior of compounds in DMSO.

Introduction to Solubility and Stability in Drug Discovery

In the realm of drug discovery and development, understanding the solubility and stability of a compound in a relevant solvent system is paramount. Dimethyl sulfoxide (DMSO) is a ubiquitous polar aprotic solvent, prized for its ability to dissolve a wide array of both polar and nonpolar compounds.[1][2] It is a standard solvent for the storage of compound libraries and for the initial solubilization of test articles for in vitro biological assays. However, the behavior of a compound in DMSO is not always predictable, and factors such as concentration, temperature, water content, and the inherent chemical nature of the solute can significantly impact its solubility and stability over time.[3][4]

For a novel compound like this compound, which belongs to the broader class of azonafides—anthracene-based DNA intercalators with antitumor activity—characterizing its properties in DMSO is a critical first step for any preclinical research.[5]

Determining the Solubility of a Novel Compound in DMSO

The solubility of a compound can be assessed through two primary methodologies: kinetic and thermodynamic solubility.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a concentrated DMSO stock into an aqueous buffer. This is often the more relevant measure for high-throughput screening applications.

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM this compound) in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

-

Aqueous Dilution: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a new 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The final DMSO concentration should typically be low (e.g., 1-5%) to mimic biological assay conditions.

-

Incubation and Precipitation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C) to allow for precipitation of the compound.

-

Separation of Precipitate: Centrifuge the plate to pellet any precipitate. Alternatively, use a filter plate to separate the solid from the supernatant.

-

Quantification: Analyze the concentration of the compound remaining in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), or UV-Vis spectroscopy.

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Thermodynamic Solubility Assessment

Thermodynamic solubility, or equilibrium solubility, is the concentration of a saturated solution of the compound in a given solvent at equilibrium. This is a more rigorous measure of solubility.

Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)

-

Solid Compound Addition: Add an excess amount of the solid test compound (e.g., this compound) to a vial containing a known volume of DMSO.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. A centrifugation step may be necessary to ensure complete separation of the solid and liquid phases.

-

Sample Collection: Carefully collect an aliquot of the supernatant.

-

Dilution and Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS).

-

Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in DMSO at the specified temperature.

Data Presentation for Solubility Studies

Quantitative solubility data should be presented in a clear and structured format.

Table 1: Template for Reporting Solubility Data for a Novel Compound

| Compound ID | Solvent | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Notes |

| This compound | DMSO | Thermodynamic (Shake-Flask) | 25 | [Experimental Value] | [Calculated Value] | Visually clear solution at saturation |

| This compound | PBS (1% DMSO) | Kinetic (96-well plate) | 25 | [Experimental Value] | [Calculated Value] | Precipitation observed above this conc. |

Assessing the Stability of a Novel Compound in DMSO

The chemical stability of a compound in DMSO is crucial for ensuring the integrity of stock solutions and the reliability of experimental results. Degradation can be influenced by temperature, light, and the presence of water or other reactive species.

Experimental Protocol: Chemical Stability Assessment

-

Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL this compound) in anhydrous DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles. Store the vials under different conditions:

-

-80°C (long-term storage)

-

-20°C (common laboratory freezer)

-

4°C (refrigerated)

-

Room temperature (~25°C)

-

Room temperature, exposed to light

-

-

Time-Point Analysis: At specified time points (e.g., 0, 24h, 48h, 1 week, 1 month, 3 months), retrieve a vial from each storage condition.

-

Sample Analysis: Analyze the concentration of the parent compound in each sample using a stability-indicating HPLC method. A stability-indicating method is one that can separate the parent compound from any potential degradation products.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0). A compound is often considered stable if >90% of the parent compound remains.

Data Presentation for Stability Studies

The results of the stability study should be tabulated to facilitate easy comparison across different conditions.

Table 2: Template for Reporting Stability Data for a Novel Compound in DMSO

| Compound ID | Storage Temp. (°C) | Light Exposure | Time Point | Initial Conc. (µg/mL) | Measured Conc. (µg/mL) | % Remaining |

| This compound | -80 | Dark | 0 | [Value] | [Value] | 100 |

| This compound | -80 | Dark | 1 month | [Value] | [Value] | [Value] |

| This compound | -20 | Dark | 0 | [Value] | [Value] | 100 |

| This compound | -20 | Dark | 1 month | [Value] | [Value] | [Value] |

| This compound | 4 | Dark | 0 | [Value] | [Value] | 100 |

| This compound | 4 | Dark | 1 week | [Value] | [Value] | [Value] |

| This compound | 25 | Dark | 0 | [Value] | [Value] | 100 |

| This compound | 25 | Dark | 24 hours | [Value] | [Value] | [Value] |

| This compound | 25 | Light | 0 | [Value] | [Value] | 100 |

| This compound | 25 | Light | 24 hours | [Value] | [Value] | [Value] |

Visualizing Experimental Workflows and Concepts

Diagrams are invaluable tools for representing complex workflows and relationships.

Caption: Experimental workflow for determining the solubility and stability of a novel compound.

References

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Antitumor Activity of Azonafides: A Technical Overview

Disclaimer: This document summarizes the preclinical antitumor activity of the azonafide class of compounds . Despite a comprehensive search, no publicly available data was found for the specific entity "Azonafide-PEABA". The following information is based on published studies of related azonafide derivatives, such as AMP-1 and AMP-53, and is intended to provide a general overview of the preclinical potential of this compound class for researchers, scientists, and drug development professionals.

Core Concepts of Azonafide Antitumor Activity

Azonafides are a series of synthetic, anthracene-based compounds that have demonstrated significant antitumor properties in preclinical studies.[1] These small molecules belong to the broader class of naphthalimides and are structurally related to the clinical candidate amonafide.[2][3] A key characteristic of azonafides is their ability to intercalate into DNA, a mechanism that disrupts DNA replication and transcription, ultimately leading to cancer cell death.[2][3] Notably, certain azonafide derivatives have shown efficacy against multidrug-resistant (MDR) cancer cells, a significant advantage in oncology research.

The core structure of azonafides can be chemically modified, leading to a range of analogues with varying potencies and tumor specificities. This structural versatility allows for the exploration of structure-activity relationships to optimize their therapeutic index.

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo antitumor activities of representative azonafide compounds from preclinical studies.

Table 1: In Vitro Cytotoxicity of Azonafide Derivatives

| Compound | Cancer Type | Cell Line(s) | Assay Type | Endpoint | Value | Reference |

| AMP-1 (unsubstituted azonafide) | Melanoma | NCI-60 Panel | Cell Viability | LC50 | 10-6.22 M | |

| Various | NCI-60 Panel | Cell Viability | Mean LC50 | 10-5.53 M | ||

| AMP-53 (6-ethoxy substituted azonafide) | Non-Small Cell Lung Cancer | NCI-60 Panel | Cell Viability | LC50 | 10-5.91 M | |

| Renal Cell Carcinoma | NCI-60 Panel | Cell Viability | LC50 | 10-5.84 M | ||

| Various | NCI-60 Panel | Cell Viability | Mean LC50 | 10-5.53 M | ||

| Breast Cancer | Freshly Isolated Tumors | Colony-Forming Assay | Mean IC50 | 0.09 µg/ml | ||

| Lung Cancer | Freshly Isolated Tumors | Colony-Forming Assay | Mean IC50 | 0.06 µg/ml | ||

| Renal Cell Carcinoma | Freshly Isolated Tumors | Colony-Forming Assay | Mean IC50 | 0.06 µg/ml | ||

| Multiple Myeloma | Freshly Isolated Tumors | Colony-Forming Assay | Mean IC50 | 0.03 µg/ml |

Table 2: In Vivo Antitumor Efficacy of Azonafide Derivatives

| Compound | Tumor Model | Animal Model | Dosing Regimen | Endpoint | Result | Reference |

| AMP-1 | Mammary 16C Breast Cancer | B6CF1 Mice | Not Specified | Tumor Growth | Superior to amonafide | |

| Colon-38 Carcinoma | Not Specified | Not Specified | Tumor Growth | Little activity | ||

| M5076 Ovarian Sarcoma | Not Specified | Not Specified | Tumor Growth | Little activity | ||

| AMP-53 | Lewis Lung Cancer | C57/bl Mice | Not Specified | T/C (%) | 30% | |

| HL-60 Leukemia Xenograft | SCID Mice | Not Specified | T/C (%) | 39% | ||

| MCF-7 Breast Cancer Xenograft | SCID Mice | Not Specified | T/C (%) | 39% | ||

| A549 Non-Small Cell Lung Cancer Xenograft | SCID Mice | Not Specified | T/C (%) | 37% |

*T/C (%) = (Median tumor weight of treated group / Median tumor weight of control group) x 100

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of azonafides are outlined below.

In Vitro Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration of an azonafide compound that inhibits the growth of or kills cancer cells.

Protocol:

-

Cell Culture: Human tumor cell lines (e.g., from the NCI-60 panel) are cultured in appropriate media and conditions.

-

Plating: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: A range of concentrations of the azonafide compound are added to the wells. Control wells receive vehicle only.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

Viability/Cytotoxicity Measurement: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB). The absorbance is read using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell survival relative to the control. The IC50 (concentration causing 50% inhibition of cell growth) or LC50 (concentration causing 50% cell death) is determined by plotting the percentage of survival against the drug concentration.

Colony-Forming Assay in Soft Agar

Objective: To assess the ability of an azonafide compound to inhibit the anchorage-independent growth of tumor cells from fresh patient samples.

Protocol:

-

Tumor Dissociation: Freshly isolated human tumor tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.

-

Soft Agar Preparation: A base layer of agar in culture medium is prepared in petri dishes.

-

Cell Seeding: The tumor cell suspension is mixed with a top layer of agar containing various concentrations of the azonafide compound and layered onto the base layer.

-

Incubation: The dishes are incubated under standard cell culture conditions until colonies are formed (typically 14-21 days).

-

Colony Staining and Counting: Colonies are stained (e.g., with crystal violet) and counted manually or using an automated colony counter.

-

Data Analysis: The number of colonies in the treated groups is compared to the control group to determine the inhibitory effect of the compound.

In Vivo Xenograft Tumor Models

Objective: To evaluate the antitumor efficacy of an azonafide compound in a living organism.

Protocol:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: Human tumor cells are injected subcutaneously or orthotopically into the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers.

-

Compound Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The azonafide compound is administered via a clinically relevant route (e.g., intravenous, intraperitoneal) according to a specific dosing schedule. The control group receives the vehicle.

-

Efficacy Evaluation: Tumor volumes are monitored throughout the study. At the end of the study, mice are euthanized, and the tumors are excised and weighed. The T/C ratio is calculated to determine the antitumor activity.

Visualizations: Signaling Pathways and Experimental Workflows

Mechanism of Action: DNA Intercalation

Caption: Proposed mechanism of action for azonafides.

Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for a typical in vivo xenograft study.

Conclusion

The azonafide class of compounds demonstrates promising preclinical antitumor activity across a range of cancer types, including those with multidrug resistance. Their primary mechanism of action as DNA intercalators provides a solid foundation for their cytotoxic effects. The available data on derivatives such as AMP-1 and AMP-53 highlight their potential for further development. While specific data for this compound is not currently available in the public domain, the broader class characteristics suggest that it may warrant further investigation. Future studies are needed to elucidate the specific activity and potential advantages of the PEABA conjugate.

References

Azonafide-PEABA: A Technical Overview of a Novel Compound Class in Breast and Lung Cancer Research

Executive Summary: While specific research on "Azonafide-PEABA" is not extensively available in the public domain, this technical guide consolidates the existing body of knowledge on the broader class of azonafides and the closely related compound, amonafide. This compound is understood to be a derivative of this family of anthracene-based DNA intercalators. This document provides an in-depth analysis of their mechanism of action, preclinical and clinical efficacy in breast and lung cancer, and representative experimental protocols for researchers and drug development professionals. The available data suggests that azonafides exhibit potent antitumor activity, particularly in multidrug-resistant cancer models, warranting further investigation into specific derivatives like this compound.

Introduction to Azonafides

Azonafides are a class of synthetic, anthracene-based compounds that function as DNA intercalating agents.[1] They are structurally related to naphthalimides, such as amonafide, and have demonstrated significant antitumor activity against a variety of human cancer cell lines, including those of the breast and lung.[1][2][3][4] A key feature of some azonafide derivatives is their ability to circumvent multidrug resistance (MDR), a common mechanism of treatment failure in oncology. This whitepaper will delve into the preclinical and clinical data available for this class of compounds, with a focus on their potential application in breast and lung cancer therapy.

Mechanism of Action

The primary mechanism of action for azonafides is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. By intercalating into the DNA helix, these compounds stabilize the topoisomerase II-DNA complex, leading to double-strand breaks. This DNA damage, if not repaired, triggers apoptotic cell death. The process is outlined in the signaling pathway diagram below.

References

- 1. Synthesis and evaluation of novel amonafide-polyamine conjugates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical antitumor activity of the azonafide series of anthracene-based DNA intercalators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analogues of amonafide and azonafide with novel ring systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Azonafide-PEABA

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Azonafide-PEABA" is not found in readily available scientific literature. This guide is a scientifically informed projection based on the known properties of Azonafide and common bioconjugation strategies. The "PEABA" moiety is presumed to be a linker derived from p-(2-aminoethyl)benzoic acid , a structure combining phenylethylamine (PEA) and benzoic acid (BA) functionalities, to facilitate conjugation.

Introduction

Azonafide and its parent compound, amonafide, are members of the naphthalimide class of anticancer agents.[1][2] These planar molecules act as DNA intercalators and topoisomerase II inhibitors, leading to DNA strand breaks and ultimately apoptosis in cancer cells.[3][4] Azonafide derivatives have shown promise against a variety of cancer models, including leukemias, breast cancer, and melanoma, and are notably unaffected by the multidrug resistance (MDR) phenomenon.[1] The conjugation of active pharmaceutical ingredients (APIs) like Azonafide to linker molecules is a common strategy in drug development to improve solubility, stability, and target specificity, particularly in the context of antibody-drug conjugates (ADCs).

This technical guide outlines a plausible synthesis, characterization, and experimental evaluation of a novel Azonafide conjugate, this compound.

Synthesis of this compound

The proposed synthesis of this compound is a multi-step process starting from a suitable Azonafide precursor. The key is to have a reactive functional group on the Azonafide core that can be coupled with the PEABA linker. A common strategy for naphthalimides is to introduce a reactive group at the imide nitrogen.

Proposed Synthetic Scheme

The synthesis would likely proceed as follows:

-

Functionalization of Azonafide: An Azonafide core with a leaving group (e.g., a halogen) on the side chain attached to the imide nitrogen is required. Let's assume a starting material of N-(2-bromoethyl)azonafide.

-

Synthesis of the PEABA Linker: p-(2-aminoethyl)benzoic acid can be synthesized through various organic chemistry routes or procured commercially. The amino group will be protected (e.g., with a Boc group) to prevent side reactions.

-

Conjugation: The protected PEABA is reacted with the functionalized Azonafide. The carboxyl group of PEABA can be activated (e.g., using DCC/DMAP or by converting to an acid chloride) to form an amide bond with an amino-functionalized Azonafide, or the amino group of PEABA can displace a leaving group on an alkyl-functionalized Azonafide.

-

Deprotection: The protecting group on the PEABA linker is removed to yield the final this compound conjugate.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(2-aminoethyl)azonafide (Azonafide-NH2)

-

A mixture of Azonafide anhydride and an excess of ethylenediamine is refluxed in ethanol for 4-6 hours.

-

The reaction mixture is cooled, and the precipitate is filtered, washed with cold ethanol, and dried to yield N-(2-aminoethyl)azonafide.

Step 2: Protection of p-aminobenzoic acid (PABA)

-

p-aminobenzoic acid is dissolved in a suitable solvent (e.g., dioxane/water).

-

Di-tert-butyl dicarbonate (Boc)2O and a base (e.g., sodium bicarbonate) are added, and the mixture is stirred at room temperature overnight.

-

The product, Boc-PABA, is extracted and purified.

Step 3: Coupling of Azonafide-NH2 and Boc-PABA

-

Boc-PABA is dissolved in an anhydrous solvent (e.g., DMF).

-

A coupling agent such as HBTU and a base like DIPEA are added, followed by Azonafide-NH2.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The crude product is purified by column chromatography.

Step 4: Deprotection of the Boc group

-

The Boc-protected conjugate is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

The reaction is stirred at room temperature for 1-2 hours.

-

The solvent is evaporated, and the residue is purified by HPLC to yield the final product, this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized this compound.

| Analytical Technique | Purpose | Expected Results |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of covalent bond formation. | Peaks corresponding to both the Azonafide and PEABA moieties with expected chemical shifts and integration values. |

| Mass Spectrometry (MS) | Determination of the molecular weight of the final product. | A molecular ion peak corresponding to the calculated mass of this compound. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a high degree of purity (>95%). |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic peaks for amide C=O stretch, N-H stretch, and aromatic C-H stretches. |

| UV-Vis Spectroscopy | Confirmation of the presence of the Azonafide chromophore. | Absorption maxima characteristic of the Azonafide naphthalimide ring system. |

| Solubility Studies | Determination of solubility in various solvents. | Quantitative measurement of solubility in aqueous and organic solvents. |

Experimental Protocols for Biological Evaluation

The biological activity of this compound would be assessed to determine if the conjugation affects its anticancer properties.

In Vitro Cytotoxicity Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

-

Method:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound, unconjugated Azonafide, and a vehicle control.

-

After a 72-hour incubation period, cell viability is assessed using an MTT or similar colorimetric assay.

-

IC50 values are calculated from the dose-response curves.

-

DNA Intercalation Assay

-

Objective: To confirm that this compound retains its ability to intercalate into DNA.

-

Method:

-

A solution of plasmid DNA is incubated with increasing concentrations of this compound.

-

The samples are subjected to agarose gel electrophoresis.

-

DNA intercalation will alter the migration of the plasmid DNA, which can be visualized and quantified.

-

Topoisomerase II Inhibition Assay

-

Objective: To assess the ability of this compound to inhibit topoisomerase II.

-

Method:

-

A commercially available topoisomerase II drug screening kit is used.

-

The assay measures the decatenation of kinetoplast DNA (kDNA) by topoisomerase II in the presence of the test compound.

-

Inhibition of the enzyme results in a decrease in decatenated DNA, which can be quantified.

-

Signaling Pathways and Mechanism of Action

Azonafide and its analogs exert their cytotoxic effects primarily through the induction of DNA damage, which triggers a cascade of cellular events leading to apoptosis.

DNA Damage Response Pathway

This compound, by intercalating into DNA and inhibiting topoisomerase II, is expected to cause DNA double-strand breaks (DSBs). This damage activates the DNA damage response (DDR) pathway.

Caption: DNA Damage Response Pathway Induced by this compound.

Experimental Workflow for Pathway Analysis

To confirm the activation of these signaling pathways, a series of experiments can be conducted.

References

Methodological & Application

Application Notes and Protocols for Azonafide-PEABA in 3D Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their physiological relevance in mimicking the complex tumor microenvironment. These models offer a superior platform for preclinical drug screening compared to traditional 2D cell monolayers. Azonafide-PEABA is a novel compound belonging to the azonafide class of DNA intercalators. Azonafides are known for their potent anti-cancer activity by inserting into the DNA helix, thereby disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. The addition of the 4-(2-aminoethyl)benzenesulfonamide (PEABA) moiety may enhance the compound's solubility, cell permeability, or targeting capabilities.

These application notes provide a comprehensive guide for the utilization of this compound in 3D cell culture models, offering detailed protocols for assessing its efficacy and elucidating its mechanism of action.

Mechanism of Action

This compound, like other azonafide derivatives, is presumed to exert its cytotoxic effects primarily through DNA intercalation. The planar aromatic core of the azonafide structure inserts between the base pairs of the DNA double helix. This interaction leads to a cascade of cellular events, including:

-

Inhibition of DNA Replication and Transcription: The presence of the intercalated drug obstructs the progression of DNA and RNA polymerases along the DNA template.

-

Induction of DNA Damage: The distortion of the DNA helix can trigger DNA damage response pathways.

-

Cell Cycle Arrest: Checkpoint proteins, sensing the DNA damage, halt the cell cycle to allow for repair. If the damage is too severe, apoptosis is initiated.

-

Induction of Apoptosis: The culmination of irreparable DNA damage and cell cycle arrest leads to programmed cell death.

The PEABA component may modulate the pharmacokinetic and pharmacodynamic properties of the parent azonafide molecule.

Hypothetical Data Presentation

The following tables present hypothetical data to illustrate the potential anti-tumor efficacy of this compound in 3D spheroid models derived from various cancer cell lines. This data is for representative purposes and should be generated for specific cell lines and experimental conditions.

Table 1: IC50 Values of this compound in 2D vs. 3D Cell Culture Models

| Cell Line | Histology | IC50 in 2D Culture (µM) | IC50 in 3D Spheroids (µM) |

| MCF-7 | Breast Adenocarcinoma | 0.5 | 2.1 |

| A549 | Lung Carcinoma | 0.8 | 3.5 |

| HCT116 | Colorectal Carcinoma | 0.3 | 1.8 |

| U-87 MG | Glioblastoma | 1.2 | 5.7 |

Table 2: Effect of this compound on Spheroid Growth and Viability (HCT116 Spheroids)

| Concentration (µM) | Average Spheroid Diameter (µm) at 72h | % Viability (Relative to Control) |

| 0 (Control) | 550 ± 25 | 100 |

| 0.5 | 480 ± 30 | 85 |

| 1.0 | 410 ± 28 | 65 |

| 2.5 | 320 ± 35 | 40 |

| 5.0 | 250 ± 40 | 15 |

Signaling Pathway

The primary mechanism of this compound is DNA intercalation, which triggers a DNA Damage Response (DDR) pathway. A simplified representation of this pathway is depicted below.

Caption: Simplified signaling pathway initiated by this compound.

Experimental Protocols

Protocol 1: Generation of 3D Tumor Spheroids

This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Ultra-low attachment 96-well round-bottom plates

-

Agarose

Procedure:

-

Prepare a 1.5% (w/v) solution of agarose in serum-free medium or PBS. Autoclave to sterilize.

-

While the agarose solution is still molten (around 40-50°C), add 50 µL to each well of a 96-well plate.

-

Allow the agarose to solidify at room temperature for at least 30 minutes. This creates a non-adherent surface.

-

Culture cells in a T-75 flask to 70-80% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in complete medium and perform a cell count.

-

Dilute the cell suspension to a final concentration of 2 x 10^4 cells/mL.

-

Carefully add 100 µL of the cell suspension (containing 2,000 cells) to each agarose-coated well.

-

Centrifuge the plate at 200 x g for 3 minutes to facilitate cell aggregation in the center of the well.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator.

-

Spheroids will typically form within 48-72 hours. Monitor spheroid formation daily using an inverted microscope.

Caption: Workflow for 3D tumor spheroid generation.

Protocol 2: Assessment of this compound Cytotoxicity in 3D Spheroids

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in established tumor spheroids using a viability assay.

Materials:

-

Pre-formed tumor spheroids in a 96-well plate

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

CellTiter-Glo® 3D Cell Viability Assay kit

-

Luminometer

Procedure:

-

Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

After 72 hours of spheroid formation, carefully remove 50 µL of the old medium from each well and replace it with 50 µL of the prepared drug dilutions.

-

Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

At the end of the incubation period, take brightfield images of the spheroids to assess morphological changes and measure their diameter.

-

Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.

-

Add 100 µL of the CellTiter-Glo® 3D reagent to each well.

-

Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.

-

Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for assessing cytotoxicity in 3D spheroids.

Disclaimer

The experimental data and protocols provided herein are for illustrative and guidance purposes only. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The hypothetical data is not based on published results for this compound and serves as a template for data presentation. Always adhere to standard laboratory safety practices when handling chemical compounds and performing cell culture work.

Application Notes and Protocols for Azonafide-PEABA Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly evolving class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] This document provides detailed application notes and protocols for the development of ADCs utilizing the novel Azonafide-PEABA payload-linker system. Azonafide is a potent, anthracene-based DNA intercalator that has been shown to inhibit topoisomerase II and induce immunogenic cell death.[2][3][4] The PEABA (p-aminobenzyl alcohol) linker is a self-immolative spacer designed for controlled release of the active Azonafide payload within the target cancer cell.[5]

Developed by Oncolinx, Azonafide-based ADCs are currently in the preclinical stage of development. This platform has demonstrated subnanomolar to picomolar potency across a wide range of cancer cell lines and is effective against drug-resistant and slow-growing cancers. A key feature of the Azonafide payload is its ability to activate an immune response against the tumor, a critical factor for durable therapeutic effects.

These notes are intended to provide a comprehensive guide for researchers working on the synthesis, characterization, and evaluation of this compound ADCs.

Mechanism of Action

The this compound ADC exerts its anti-cancer effect through a multi-step process that begins with targeted delivery and culminates in immunogenic cell death.

-

Target Binding and Internalization : The monoclonal antibody (mAb) component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.

-

Internalization and Trafficking : Upon binding, the ADC-antigen complex is internalized by the cell, typically via receptor-mediated endocytosis, and trafficked to the lysosome.

-

Payload Release : Within the lysosome, the linker is cleaved, often by lysosomal proteases, releasing the this compound moiety. The PEABA component then undergoes a self-immolation reaction to release the active Azonafide payload.

-

Cytotoxicity and Immunogenic Cell Death : The released Azonafide intercalates into the DNA of the cancer cell and inhibits topoisomerase II, leading to DNA damage and cell cycle arrest. This ultimately triggers immunogenic cell death, a form of apoptosis that stimulates an anti-tumor immune response.

Figure 1. Mechanism of action of this compound ADC.

Quantitative Data Summary

The following tables summarize key quantitative data for Azonafide and its derivatives from preclinical studies.

| Compound | Cancer Type | Mean LC50 (M) | Reference |

| Azonafide (AMP-1) | NCI-60 Panel (Overall) | 10-5.53 | |

| Azonafide (AMP-1) | Melanoma | 10-6.22 | |

| 6-Ethoxy Azonafide (AMP-53) | NCI-60 Panel (Overall) | 10-5.53 | |

| 6-Ethoxy Azonafide (AMP-53) | Non-Small Cell Lung Cancer | 10-5.91 | |

| 6-Ethoxy Azonafide (AMP-53) | Renal Cell Carcinoma | 10-5.84 |

| Compound | Tumor Type (Freshly Isolated) | Mean IC50 (µg/mL) | Reference |

| 6-Ethoxy Azonafide (AMP-53) | Breast Cancer | 0.09 | |

| 6-Ethoxy Azonafide (AMP-53) | Lung Cancer | 0.06 | |

| 6-Ethoxy Azonafide (AMP-53) | Renal Cell Carcinoma | 0.06 | |

| 6-Ethoxy Azonafide (AMP-53) | Multiple Myeloma | 0.03 |

| Compound | In Vivo Model | Tumor Type | Efficacy (T/C %) | Reference |

| 6-Ethoxy Azonafide (AMP-53) | Lewis Lung Cancer (C57/bl mice) | Lung | 30 | |

| 6-Ethoxy Azonafide (AMP-53) | SCID Mice Xenograft | HL-60 Leukemia | 39 | |

| 6-Ethoxy Azonafide (AMP-53) | SCID Mice Xenograft | MCF-7 Breast Cancer | 39 | |

| 6-Ethoxy Azonafide (AMP-53) | SCID Mice Xenograft | A549 Non-Small Cell Lung Cancer | 37 |

Experimental Protocols

I. Synthesis of this compound Linker-Payload

This protocol describes a general approach for the synthesis of an this compound linker-payload suitable for conjugation to an antibody. This synthesis involves the preparation of an activated Azonafide derivative and its subsequent coupling to a PEABA-containing linker.

References

- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 2. benchchem.com [benchchem.com]

- 3. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activities of 6-amino amonafide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]

Application Notes and Protocols: Conjugation of Azonafide-PEABA to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Azonafide, a DNA intercalator with significant antitumor activity, is an emerging payload for ADC development.[1] This document provides a detailed protocol for the conjugation of an Azonafide-PEABA linker-payload to a targeting antibody.

The this compound linker system is a sophisticated construct designed for stability in circulation and efficient release of the Azonafide payload within the target cancer cell. While the precise chemical structure of the proprietary "PEABA" linker is not publicly disclosed, it is understood to be a peptide-based linker system. Based on established principles of ADC linker technology, "PEABA" likely refers to a peptide sequence (e.g., a dipeptide) susceptible to cleavage by intracellular enzymes, coupled with a p-aminobenzyl alcohol (PABA) self-immolative spacer. This design ensures that upon enzymatic cleavage of the peptide within the lysosome of a cancer cell, the PABA spacer spontaneously releases the active Azonafide payload.

This protocol will detail a representative method for conjugating this compound to an antibody via reduced interchain disulfide bonds of the antibody, a common and effective strategy for creating stable and homogeneous ADCs.

Mechanism of Action of Azonafide-Based ADCs

Azonafide-based ADCs function through a multi-step process to selectively deliver the cytotoxic payload to cancer cells:

-

Target Binding: The monoclonal antibody component of the ADC binds to a specific antigen expressed on the surface of cancer cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing various degradative enzymes.

-

Payload Release: Within the lysosome, the peptide portion of the PEABA linker is cleaved by proteases such as Cathepsin B. This cleavage triggers the self-immolation of the PABA spacer, leading to the release of the active Azonafide payload into the cytoplasm.

-

DNA Intercalation and Apoptosis: The released Azonafide intercalates into the DNA of the cancer cell, disrupting DNA replication and transcription, which ultimately leads to programmed cell death (apoptosis).

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the preparation and characterization of this compound ADCs.

Table 1: Representative Materials and Reagents

| Reagent | Supplier | Catalog Number | Storage |

| Monoclonal Antibody (e.g., Trastuzumab) | Various | N/A | 2-8°C |

| This compound-Maleimide | Custom Synthesis | N/A | -20°C, Desiccated |

| Tris(2-carboxyethyl)phosphine (TCEP) | MilliporeSigma | C4706 | Room Temperature |

| Propylene Glycol | MilliporeSigma | P4347 | Room Temperature |

| Polysorbate 20 (Tween 20) | MilliporeSigma | P9416 | Room Temperature |

| Sodium Borate Buffer, pH 8.0 | In-house preparation | N/A | Room Temperature |

| Sodium Acetate Buffer, pH 5.0 | In-house preparation | N/A | Room Temperature |

| Sephadex G-25 Desalting Column | Cytiva | 17-0851-01 | Room Temperature |

Table 2: Typical Reaction and Purification Parameters

| Parameter | Value |

| Antibody Concentration for Reduction | 5-10 mg/mL |

| TCEP to Antibody Molar Ratio | 2.5 - 3.5 : 1 |

| Reduction Incubation Time | 1-2 hours |

| Reduction Incubation Temperature | 37°C |

| This compound-Maleimide to Antibody Molar Ratio | 4 - 5 : 1 |

| Conjugation Incubation Time | 1-2 hours |

| Conjugation Incubation Temperature | Room Temperature |

| Purification Method | Size Exclusion Chromatography (SEC) |

| SEC Column | Sephadex G-25 |

| SEC Mobile Phase | Phosphate Buffered Saline (PBS), pH 7.4 |

Table 3: Characterization of a Representative this compound ADC

| Characteristic | Method | Typical Result |

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | 3.5 - 4.0 |

| Monomer Purity | Size Exclusion Chromatography (SEC) | >95% |

| Free Drug Level | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | <1% |

| In Vitro Cytotoxicity (IC50) | Cell-based assay (e.g., against HER2+ SK-BR-3 cells) | 10-100 ng/mL |

| Antigen Binding Affinity (KD) | Surface Plasmon Resonance (SPR) | 1-10 nM |

Experimental Protocols

Antibody Preparation and Reduction

This protocol describes the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups for conjugation.

Materials:

-

Monoclonal Antibody (mAb)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Sodium Borate Buffer (50 mM, pH 8.0) with 1 mM EDTA

-

Nitrogen gas

Procedure:

-

Prepare a solution of the mAb at a concentration of 5-10 mg/mL in Sodium Borate Buffer.

-

Gently purge the vial containing the mAb solution with nitrogen gas for 5 minutes to remove dissolved oxygen.

-

Prepare a fresh stock solution of TCEP in water.

-

Add the required volume of TCEP stock solution to the mAb solution to achieve a final molar ratio of TCEP to mAb of 2.5-3.5:1.

-

Gently mix the solution by inverting the vial. Do not vortex.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

Preparation of this compound-Maleimide Solution

Materials:

-

This compound-Maleimide

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Just prior to use, dissolve the this compound-Maleimide in a sufficient volume of DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Ensure the linker-payload is fully dissolved. Gentle warming may be required.

Conjugation of this compound to the Reduced Antibody

This protocol describes the conjugation of the maleimide-functionalized linker-payload to the free thiol groups on the reduced antibody.

Materials:

-

Reduced antibody solution from Step 1

-

This compound-Maleimide solution from Step 2

-

Propylene Glycol

-

Sodium Acetate Buffer (50 mM, pH 5.0)

Procedure:

-

Cool the reduced antibody solution to room temperature.

-

Add propylene glycol to the reduced antibody solution to a final concentration of 10% (v/v).

-

Slowly add the this compound-Maleimide solution to the reduced antibody solution while gently stirring to achieve a final molar ratio of linker-payload to antibody of 4-5:1.

-

Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

-

Quench the reaction by adding an excess of N-acetylcysteine (optional).

-

Adjust the pH of the solution to 5.0 by adding Sodium Acetate Buffer.

Purification of the this compound ADC

This protocol describes the removal of unreacted linker-payload and other small molecules from the ADC conjugate.

Materials:

-

Crude ADC solution from Step 3

-

Sephadex G-25 desalting column

-

Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

-

Equilibrate the Sephadex G-25 desalting column with at least 5 column volumes of PBS, pH 7.4.

-

Load the crude ADC solution onto the equilibrated column.

-

Elute the ADC with PBS, pH 7.4.

-

Collect the fractions containing the purified ADC. The ADC will elute in the void volume.

-

Pool the fractions containing the purified ADC.

-

Determine the protein concentration of the purified ADC using a suitable method (e.g., UV-Vis spectroscopy at 280 nm).

-

Store the purified ADC at 2-8°C. For long-term storage, consider storing at -20°C or -80°C.

Characterization of the this compound ADC

A thorough characterization of the ADC is crucial to ensure its quality and consistency.

-

Drug-to-Antibody Ratio (DAR) Determination:

-

Use Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different numbers of conjugated drugs.

-

The weighted average of the peak areas corresponding to the different DAR species will give the average DAR of the ADC preparation.

-

-

Purity and Aggregation Analysis:

-

Use Size Exclusion Chromatography (SEC) to determine the percentage of monomeric ADC and to detect the presence of aggregates.

-

-

Free Drug Analysis:

-

Use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the amount of unconjugated this compound linker-payload remaining in the purified ADC solution.

-

-

Antigen Binding Affinity:

-

Use Surface Plasmon Resonance (SPR) or a similar biophysical technique to determine the binding affinity (KD) of the ADC to its target antigen and compare it to the unconjugated antibody.

-

-

In Vitro Cytotoxicity:

-

Perform a cell-based cytotoxicity assay (e.g., MTS or CellTiter-Glo) using a cancer cell line that expresses the target antigen to determine the IC50 value of the ADC.

-

Visualizations

References

Measuring the DNA Binding Affinity of Azonafide-PEABA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azonafide and its derivatives are a class of synthetic anthracene-based compounds that have garnered significant interest in oncology research due to their potent anti-tumor activities.[1][2][3] These molecules function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription and can also lead to the inhibition of essential enzymes such as topoisomerase II, ultimately triggering programmed cell death in cancer cells.[4][5] The affinity and specificity of this DNA binding are critical determinants of the compound's efficacy and potential therapeutic index.

This document provides detailed application notes and experimental protocols for the quantitative measurement of the DNA binding affinity of a specific azonafide derivative, referred to as Azonafide-PEABA. While the precise structure of "this compound" is not widely documented in publicly available literature, for the purpose of these protocols, we will consider it a representative azonafide derivative. The methodologies described herein are broadly applicable to the characterization of small molecule-DNA interactions and can be adapted for other azonafide analogs.

Data Presentation: Quantitative DNA Binding Parameters

The following table summarizes representative quantitative data for the binding of an azonafide analog to DNA, as determined by various biophysical techniques. This data is illustrative and serves as a benchmark for expected values when characterizing this compound.

| Parameter | Value | Technique | DNA Substrate | Reference |